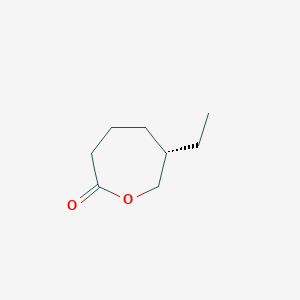![molecular formula C14H20GeSi2 B14246577 [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 184718-46-5](/img/structure/B14246577.png)
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of germanium atoms bonded to ethynyl groups and trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the reaction of germanium tetrachloride with ethynylmagnesium bromide, followed by the addition of trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include germanium dioxide derivatives, germanium hydrides, and various substituted germanium compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) involves its interaction with molecular targets through its ethynyl and trimethylsilane groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can be compared with other organogermanium compounds, such as:
Tetramethylgermane: Similar in structure but lacks the ethynyl groups.
Triphenylgermane: Contains phenyl groups instead of ethynyl groups.
Germanium tetrachloride: A simpler germanium compound used as a starting material for various syntheses.
The uniqueness of [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) lies in its combination of ethynyl and trimethylsilane groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
184718-46-5 |
|---|---|
Molecular Formula |
C14H20GeSi2 |
Molecular Weight |
317.11 g/mol |
IUPAC Name |
2-[diethynyl(2-trimethylsilylethynyl)germyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C14H20GeSi2/c1-9-15(10-2,11-13-16(3,4)5)12-14-17(6,7)8/h1-2H,3-8H3 |
InChI Key |
QOHCBIRDKDRDPF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#C[Ge](C#C)(C#C)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



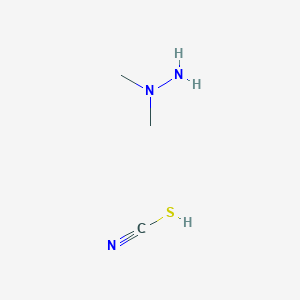
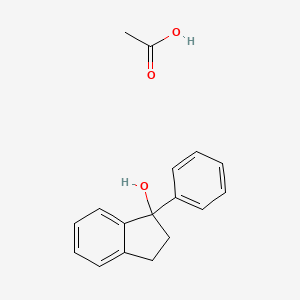
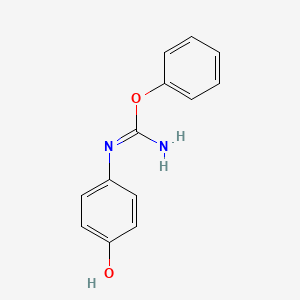
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
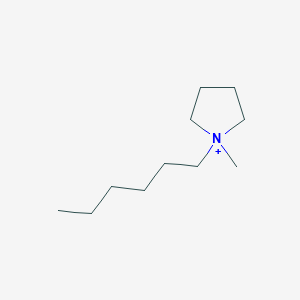
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
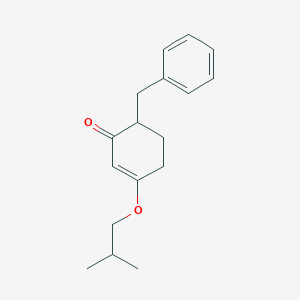
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
